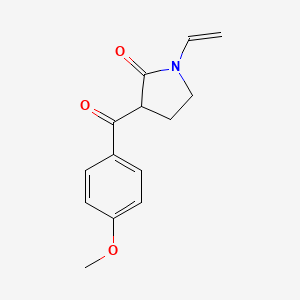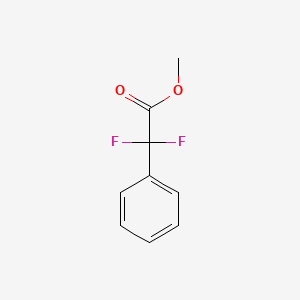
Methyl 2,2-difluoro-2-phenylacetate
Overview
Description
Methyl 2,2-difluoro-2-phenylacetate is an organic compound with the molecular formula C(_9)H(_8)F(_2)O(_2) It is characterized by the presence of two fluorine atoms attached to the alpha carbon of a phenylacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with difluoromethylating agents. For instance, the reaction of phenylacetic acid with difluoromethyl phenyl sulfone in the presence of a base can yield the desired ester. Another method involves the use of difluorocarbene precursors, such as trimethylsilyl difluoromethyl ether, which react with phenylacetic acid derivatives under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-difluoro-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid or bromine in acetic acid.
Major Products:
Nucleophilic Substitution: Products include difluoro-substituted amines or thiols.
Reduction: The primary alcohol derivative of the ester.
Oxidation: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2,2-difluoro-2-phenylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Pharmaceuticals: The compound is used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2-phenylacetate in chemical reactions involves the activation of the ester and phenyl groups. The presence of fluorine atoms increases the electron-withdrawing capacity, making the alpha carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorine atoms into organic molecules, enhancing their chemical and biological properties.
Comparison with Similar Compounds
Methyl 2-fluoro-2-phenylacetate: Contains one fluorine atom, leading to different reactivity and properties.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains an additional fluorosulfonyl group, making it more reactive in certain conditions.
Phenylacetic acid derivatives: Compounds like phenylacetic acid and its esters, which lack fluorine atoms, exhibit different chemical behaviors.
Uniqueness: Methyl 2,2-difluoro-2-phenylacetate is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZGGBEUOYQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


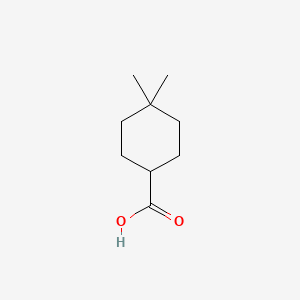
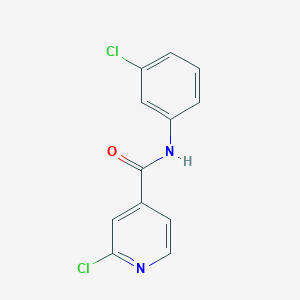
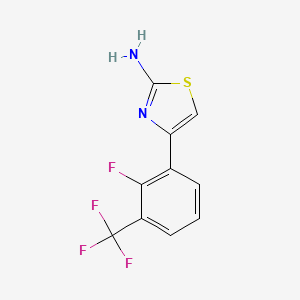
![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)
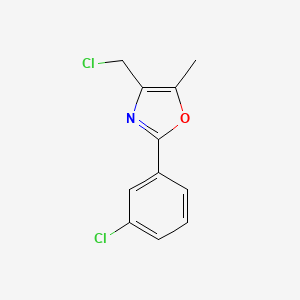
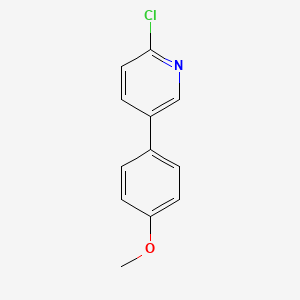

![Uracil,[5,6-3H]](/img/structure/B1641934.png)
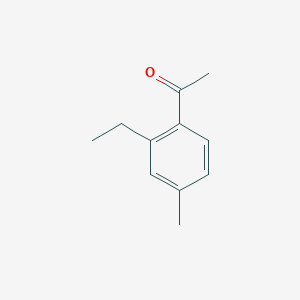

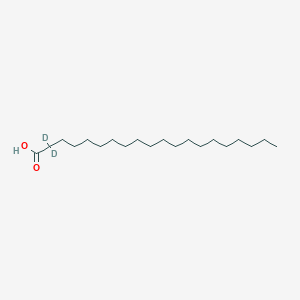
![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)
![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
